2-Methylcyclohexyl m-tolylcarbamate
Description
2-Methylcyclohexyl m-tolylcarbamate is a carbamate ester characterized by a 2-methylcyclohexyl group and an m-tolyl (meta-methylphenyl) substituent. Carbamates are widely studied for their roles in medicinal chemistry and agrochemicals, often serving as enzyme inhibitors, prodrugs, or bioactive agents due to their hydrolytic stability and tunable pharmacokinetics.
Properties
CAS No. |
6388-20-1 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17) |
InChI Key |
IRXGFSJOTYGZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Generation of m-Tolyl Isocyanate Intermediate
The foundational step involves synthesizing m-tolyl isocyanate, typically via phosgenation of m-toluidine or thermal decomposition of N-methyl urethanes . A patent by CN85109417A details the latter method, where phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg ), yielding methyl isocyanate and phenol. Adapting this protocol, m-toluidine can react with dimethyl carbonate (DMC) to form m-tolyl-N-methyl urethane, which decomposes thermally to release m-tolyl isocyanate (Fig. 1A).
Critical Parameters :
Carbamation with 2-Methylcyclohexanol
The isolated m-tolyl isocyanate is reacted with 2-methylcyclohexanol in an inert solvent (e.g., toluene) at 0–50°C using organotin catalysts (e.g., dibutyltin dilaurate). This exothermic reaction achieves near-quantitative yields (>98%) under atmospheric pressure, with the carbamate precipitating upon cooling.
Purification : Recrystallization from hexane or toluene removes residual alcohol and catalyst.
Urea-Carbonate Transesterification Method
La₂O₃/SiO₂-Catalyzed Synthesis
A green alternative employs La₂O₃/SiO₂ catalysts to mediate reactions between m-tolyl urea and 2-methylcyclohexyl carbonate (Fig. 1B). This atom-economical process operates at 150°C for 6 hours , achieving 85–90% isolated yields without solvents.
Mechanistic Insights :
-
Urea Activation : La³⁺ sites polarize urea’s carbonyl group, facilitating nucleophilic attack by the carbonate’s alkoxide.
-
Methanol Elimination : Methanol and CO₂ byproducts are thermally expelled, driving equilibrium toward carbamate formation.
Catalyst Reusability : La₂O₃/SiO₂ retains activity over 12 cycles with no leaching, confirmed by atomic emission spectroscopy.
Comparative Analysis of Methodologies
Process Optimization and Challenges
Solvent Selection
Avoiding Isocyanate Oligomerization
Methyl isocyanate’s propensity to trimerize necessitates low-temperature storage (<10°C) and inert atmospheres during handling.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-methylcyclohexyl 3-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
2-methylcyclohexyl 3-methylphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylcyclohexyl 3-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Comparison with Thiazol-Containing Carbamates ()
The thiazol-5-ylmethyl carbamates described in Pharmacopeial Forum (2017) share a carbamate backbone but differ significantly in substituents. For example:
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a thiazol ring, ethoxycarbonylamino, and hydroxy groups.
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate features additional hydroperoxy and ureido moieties.
Key Differences :
Comparison with Cyclohexyl Phosphonofluoridates ()
The compound 2-Methylcyclohexyl ethylphosphonofluoridoate (C₉H₁₈FO₂P) shares the 2-methylcyclohexyl group but replaces the carbamate with a phosphonofluoridate ester.
Key Differences :
- Functional Group Reactivity: Phosphonofluoridates are highly reactive, often acting as acetylcholinesterase inhibitors in nerve agents or pesticides. Carbamates like 2-methylcyclohexyl m-tolylcarbamate exhibit slower hydrolysis, reducing acute toxicity and enabling controlled bioactivity.
- Substituent Effects: The m-tolyl group in the carbamate may direct interactions with aromatic residues in enzyme active sites, whereas the ethylphosphonofluoridate group in the phosphonate compound facilitates rapid covalent inhibition .
Data Table: Structural and Hypothesized Functional Properties
Research Implications and Limitations
While direct studies on this compound are scarce, comparisons with structural analogs suggest:
- Lipophilicity : The 2-methylcyclohexyl group may enhance membrane permeability compared to smaller alkyl substituents.
- Meta-Substitution : The m-tolyl group’s electronic effects could modulate enzyme binding specificity versus para- or ortho-substituted analogs.
- Safety Profile: Carbamates generally exhibit lower acute toxicity than phosphonofluoridates, making them preferable for therapeutic use .
Limitations : Extrapolations are based on structural analogs; experimental validation is required to confirm pharmacokinetic and toxicological profiles.
Q & A
Q. What are the key considerations in designing stability studies for carbamate derivatives under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C. Monitor degradation via LC-MS.
- Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at elevated temperatures.
- Protective Formulations : Use cyclodextrins or liposomal encapsulation to stabilize carbamate bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
